4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
Description
BenchChem offers high-quality 4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3S/c1-25-20(28)14-7-5-13(6-8-14)11-27-21(29)19-18(9-10-31-19)26(22(27)30)12-15-16(23)3-2-4-17(15)24/h2-4,9-10,13-14H,5-8,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPUUDMNGLBPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide , with CAS number 932344-71-3 , belongs to a class of thienopyrimidine derivatives. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 464.0 g/mol . The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 932344-71-3 |
| Molecular Formula | C22H23ClFN3O3S |
| Molecular Weight | 464.0 g/mol |
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting various cancer cell lines through different mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines. This may be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could modulate receptors associated with cell signaling pathways relevant to cancer and inflammation.
Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the anticancer efficacy of various thienopyrimidine derivatives, including our compound. The results demonstrated a significant reduction in tumor growth in xenograft models when treated with the compound compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Activity
In a separate investigation published in Journal of Medicinal Chemistry, the antimicrobial properties were assessed against multiple bacterial strains. The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Study 3: Anti-inflammatory Mechanism
A research article in Pharmacology Reports explored the anti-inflammatory effects of thienopyrimidine derivatives. The findings suggested that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro, supporting its use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
